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Abstract
Serratamolide, a cyclic depsipeptide produced by the bacterium Serratia marcescens, has

emerged as a promising natural compound with potent cytotoxic effects against various cancer

cell lines. Designated also as AT514, this molecule induces cell cycle arrest and apoptosis

through the intrinsic mitochondrial pathway, making it a subject of significant interest in

oncology research and drug development. This technical guide provides a comprehensive

overview of the cytotoxic properties of Serratamolide, detailing its impact on cancer cell

viability, the underlying molecular mechanisms, and the experimental protocols to evaluate its

efficacy.

Quantitative Analysis of Cytotoxic Activity
Serratamolide exhibits a dose-dependent cytotoxic effect on a range of human cancer cell

lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic

potency, have been determined for several cell lines, as summarized in the table below.
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Cell Line Cancer Type IC50 (µM) Citation

MCF-7

Breast

Adenocarcinoma (p53

wild-type)

11.5 [1]

T-47D

Breast Ductal

Carcinoma (p53

mutant)

8.2 [1]

MDA-MB-231

Breast

Adenocarcinoma (p53

mutant)

5.6 [1]

HeLa
Cervical

Adenocarcinoma
7.4 [1]

A-549 Lung Carcinoma 9.8 [1]

Table 1: IC50 values of Serratamolide (AT514) in various human cancer cell lines after 72

hours of treatment.

In addition to the cancer cell lines listed above, Serratamolide has also demonstrated

cytotoxicity against human airway epithelial cells (A-549) and human corneal limbal epithelial

cells (HCLE) at a concentration of 50 µg/mL.[2][3][4]

Mechanism of Action: Induction of Apoptosis and
Cell Cycle Arrest
Serratamolide's cytotoxic activity is primarily mediated through the induction of apoptosis and

cell cycle arrest. The molecular mechanism is independent of the p53 tumor suppressor protein

status, suggesting its potential efficacy in a broad spectrum of cancers, including those with

p53 mutations.[1]

Intrinsic Apoptotic Pathway
Serratamolide triggers the mitochondrial-mediated (intrinsic) pathway of apoptosis. This is

characterized by the following key events:
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Mitochondrial Disruption: Serratamolide is thought to alter the balance of pro- and anti-

apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane

permeabilization.[1]

Cytochrome c and AIF Release: The disruption of the mitochondrial membrane results in the

release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the intermembrane space

into the cytoplasm.[1]

Caspase Activation: Cytoplasmic cytochrome c initiates the formation of the apoptosome,

leading to the activation of initiator caspase-9, which in turn activates executioner caspases

such as caspase-3. Serratamolide has been shown to activate caspases 2, 3, 8, and 9.[1]

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-

ribose) polymerase (PARP), a hallmark of apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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